molecular formula C9H8BrNO2 B13577317 2-Bromo-4-(methoxymethoxy)benzonitrile

2-Bromo-4-(methoxymethoxy)benzonitrile

Cat. No.: B13577317
M. Wt: 242.07 g/mol
InChI Key: VKDFMBFOLLHMDX-UHFFFAOYSA-N
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Description

2-Bromo-4-(methoxymethoxy)benzonitrile is an organic compound with the molecular formula C9H8BrNO2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 2-position and a methoxymethoxy group at the 4-position. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(methoxymethoxy)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(methoxymethoxy)benzonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(methoxymethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Benzaldehydes or benzoic acids.

    Reduction: Benzylamines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(methoxymethoxy)benzonitrile is unique due to the presence of the methoxymethoxy group, which provides additional reactivity and protection options in synthetic chemistry. This makes it a valuable intermediate for the synthesis of more complex molecules with specific functional groups .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

2-bromo-4-(methoxymethoxy)benzonitrile

InChI

InChI=1S/C9H8BrNO2/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-4H,6H2,1H3

InChI Key

VKDFMBFOLLHMDX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)C#N)Br

Origin of Product

United States

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